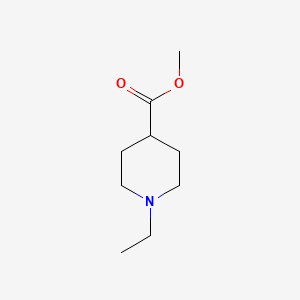

Methyl 1-ethylpiperidine-4-carboxylate

Vue d'ensemble

Description

Methyl 1-ethylpiperidine-4-carboxylate is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 1-ethylpiperidine-4-carboxylate can be synthesized through several methods. One common route involves the esterification of 1-ethylpiperidine-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Alkaline Hydrolysis

Reagents : Aqueous NaOH (1–4 N) in ethanol/water mixtures.

Conditions : Room temperature (20–30°C), 12–24 hours .

Product : 1-Ethylpiperidine-4-carboxylic acid.

Example Procedure :

A 1 N NaOH solution (20 mL) was added to methyl 1-ethylpiperidine-4-carboxylate (2.64 g) and stirred overnight. Neutralization with HCl yielded 1.79 g (68%) of the carboxylic acid .

Acidic Hydrolysis

Reagents : HCl in dioxane or methanol.

Conditions : Reflux (45–55°C), 18 hours .

Product : 1-Ethylpiperidine-4-carboxylic acid hydrochloride.

Reduction Reactions

The ester group is reduced to primary alcohols or amines:

Reduction to Alcohol

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Conditions : Anhydrous THF or ethanol, 0–25°C.

Product : 1-Ethylpiperidine-4-methanol.

Reduction to Amine

Reagents : Hydrogen gas (H₂) over palladium/charcoal (Pd/C).

Conditions : 2–3 kg/cm² pressure, 45–55°C .

Product : 1-Ethylpiperidine-4-amine.

Substitution Reactions

The ethoxy group or methyl substituent participates in nucleophilic substitutions:

N-Alkylation

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).

Conditions : Acetonitrile, room temperature, 2 hours .

Product : 1-Ethyl-4-methylpiperidine-4-carboxylate.

Yield : ~50% (observed in analogous ethyl ester reactions) .

Transition Metal-Catalyzed C–H Activation

The piperidine ring undergoes functionalization at the C-2 position via directed sp³ C–H activation :

Reagents :

-

Palladium(II) acetate (Pd(OAc)₂) or Rhodium catalysts.

-

Aryl halides (e.g., iodobenzene).

Conditions :

-

Solvent: DMF or toluene.

-

Temperature: 80–120°C.

-

Time: 12–24 hours.

Product : C-2 arylated derivatives (e.g., 2-aryl-1-ethylpiperidine-4-carboxylates).

Application : Synthesis of antitubercular agents and kinase inhibitors .

Table 1: Hydrolysis Conditions and Yields

| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| 1 N NaOH | Ethanol/water | 25°C | 20 | 68 | 1-Ethylpiperidine-4-carboxylic acid |

| 2 N HCl | Dioxane | 50°C | 18 | 50 | Hydrochloride salt |

Table 2: Substitution Reactions

| Reagent | Catalyst/Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | K₂CO₃ | Acetonitrile | 1-Ethyl-4-methylpiperidine-4-carboxylate | 50 |

Table 3: C–H Arylation Conditions

| Catalyst | Aryl Halide | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Iodobenzene | DMF | 100°C | 60–75 |

Notes on Stability and Compatibility

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

MEPC serves as a crucial building block in the synthesis of complex organic molecules. Its piperidine structure allows for various modifications, making it suitable for creating diverse chemical entities. It is commonly used in the synthesis of:

- Piperidine Derivatives : These derivatives have applications as intermediates in pharmaceuticals.

- Pharmaceutical Agents : MEPC is involved in the synthesis of compounds targeting various biological pathways, including those relevant to neuropharmacology and antimicrobial activity .

Synthetic Routes

Several synthetic methods have been developed for MEPC, including:

- Esterification : This method involves the reaction of 1-ethylpiperidine-4-carboxylic acid with methanol or ethanol under acidic conditions.

- Alkylation : The alkylation of piperidine derivatives with alkyl halides can yield MEPC efficiently.

Medicinal Chemistry

Pharmaceutical Applications

MEPC has garnered attention for its potential therapeutic applications. The compound is being investigated for:

- Antimicrobial Activity : Preliminary studies suggest that MEPC may exhibit antimicrobial properties against certain bacterial strains, such as Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Agents : Its derivatives are being explored as GABAA receptor agonists, which may have implications in treating anxiety and other neurological disorders .

Case Studies

Recent research highlights the use of MEPC derivatives in drug discovery:

- A study demonstrated that specific piperidine derivatives could inhibit bacterial enoyl-ACP reductase, a target for antibiotic development.

- Another investigation focused on the synthesis of water-soluble DNA-binding subunits based on MEPC analogs, showing promise in cancer therapeutics .

Industrial Applications

Agrochemicals and Dyes

MEPC is also utilized in the production of agrochemicals and dyes. Its reactivity allows it to serve as an intermediate in synthesizing various industrial chemicals, enhancing its commercial viability.

Chemical Reactions

The compound undergoes several chemical reactions that are essential for modifying its structure for specific applications:

- Oxidation : Can yield carboxylic acids or ketone derivatives, expanding its utility in organic synthesis.

- Reduction : Converts ester groups to alcohols or amines, facilitating further functionalization.

Mécanisme D'action

The mechanism of action of methyl 1-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1-methylpiperidine-4-carboxylate: Similar in structure but with an ethyl group instead of a methyl group at the ester position.

Methyl 1-methylpiperidine-4-carboxylate: Similar but with a methyl group at the nitrogen position instead of an ethyl group.

Uniqueness

Methyl 1-ethylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Activité Biologique

Methyl 1-ethylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₅NO₂

- SMILES : CCOC(=O)C1CCN(C)CC1

- InChI Key : JWXOOQCMGJBSML-UHFFFAOYSA-N

This compound belongs to the piperidine family, which is known for various pharmacological activities, including analgesic and anti-inflammatory effects.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes such as enoyl-acyl carrier protein reductase (FabI) in bacteria, which is crucial for fatty acid biosynthesis. This inhibition can lead to antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

- Neurotransmitter Modulation : Compounds in the piperidine class often interact with neurotransmitter receptors, including GABA_A receptors. This interaction can provide anxiolytic or sedative effects, making it a candidate for further exploration in neuropharmacology .

- Antimicrobial Activity : The compound has demonstrated potential as an efflux pump inhibitor, which can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Research has established that modifications to the piperidine ring and carboxylate group significantly affect its potency and selectivity:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on the piperidine nitrogen | Alters binding affinity to target enzymes |

| Variations in the carboxylate moiety | Modifies solubility and metabolic stability |

For example, derivatives with larger hydrophobic groups tend to exhibit increased enzyme inhibition potency due to enhanced interactions within the active site of target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's ability to inhibit bacterial growth and found that it effectively reduced the minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as an antibiotic adjuvant .

- Neuropharmacological Effects : In animal models, derivatives of this compound exhibited anxiolytic effects comparable to established medications like diazepam. These findings suggest that further development could lead to new treatments for anxiety disorders .

- Inhibition Studies : In vitro assays demonstrated that this compound acts as a competitive inhibitor for specific proteases involved in viral replication, highlighting its potential application in antiviral drug development .

Propriétés

IUPAC Name |

methyl 1-ethylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-10-6-4-8(5-7-10)9(11)12-2/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLUKTKPNDSZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630840 | |

| Record name | Methyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99065-42-6 | |

| Record name | Methyl 1-ethylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.